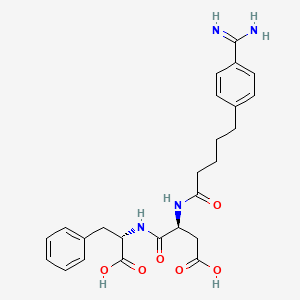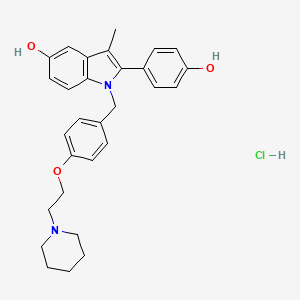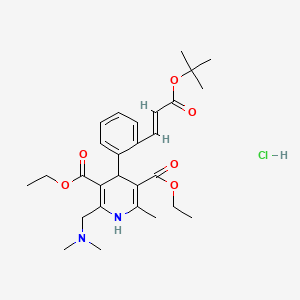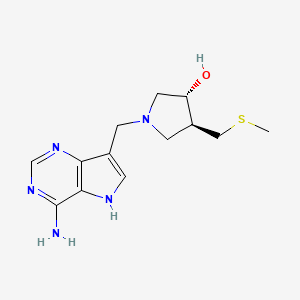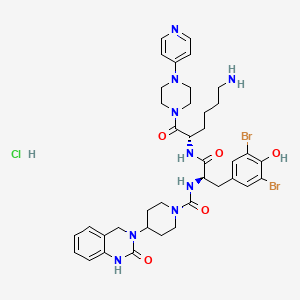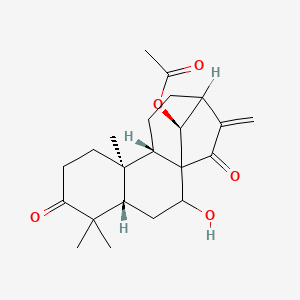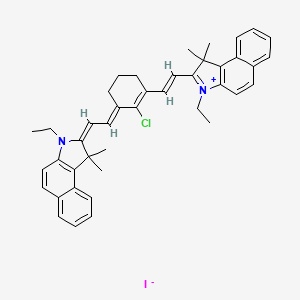![molecular formula C20H18ClNO3S B1663568 3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid CAS No. 1050506-87-0](/img/structure/B1663568.png)
3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid
Übersicht
Beschreibung
GPR120-Modulator 2 wird wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Stoffwechselstörungen wie Fettleibigkeit und Typ-2-Diabetes untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GPR120-Modulator 2 umfasst mehrere Schritte, beginnend mit der Herstellung des Thiazolrings und der anschließenden Kupplung mit einer Chlorphenylgruppe. Zu den wichtigsten Schritten gehören:
Bildung des Thiazolrings: Der Thiazolring wird durch Reaktion von 2-Chlorbenzaldehyd mit Thioharnstoff in Gegenwart einer Base wie Natriumhydroxid synthetisiert.
Kupplungsreaktion: Das Thiazolderivat wird dann mit 4-Brom-2-methylphenol unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion gekoppelt.
Endgültige Assemblierung: Das resultierende Zwischenprodukt wird anschließend mit 3-Brompropionsäure umgesetzt, um das Endprodukt, GPR120-Modulator 2, zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von GPR120-Modulator 2 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von Durchflussreaktoren für die Kupplungsreaktionen und fortschrittliche Reinigungsverfahren wie die Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
GPR120-Modulator 2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Carbonsäuregruppe in einen Alkohol umwandeln.
Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Amino- oder Thiolderivate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GPR120 modulator 2 involves several steps, starting with the preparation of the thiazole ring and subsequent coupling with a chlorophenyl group. The key steps include:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Coupling Reaction: The thiazole derivative is then coupled with 4-bromo-2-methylphenol using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The resulting intermediate is further reacted with 3-bromopropanoic acid to form the final product, GPR120 modulator 2.
Industrial Production Methods
Industrial production of GPR120 modulator 2 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
GPR120 modulator 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
GPR120-Modulator 2 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung zur Untersuchung der Struktur-Aktivitäts-Beziehung von GPR120 und seinen Liganden verwendet.
Biologie: Wird auf seine Rolle bei der Modulation von Stoffwechselwegen und Entzündungsreaktionen in verschiedenen Zelltypen untersucht.
Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung von Stoffwechselstörungen wie Fettleibigkeit und Typ-2-Diabetes untersucht.
Wirkmechanismus
GPR120-Modulator 2 entfaltet seine Wirkung, indem er an GPR120 bindet und es aktiviert. Nach Aktivierung löst GPR120 eine Reihe von intrazellulären Signalwegen aus, darunter die Hemmung der zyklischen AMP (cAMP)-Produktion und die Aktivierung des Mitogen-aktivierten Protein-Kinase (MAPK)-Signalwegs . Diese Signalereignisse führen zur Sekretion von Inkretinen, Hormonen, die die Insulinsekretion verstärken, und zur Freisetzung von Adipokinen, die die Insulinempfindlichkeit und entzündungshemmende Reaktionen fördern . Darüber hinaus verbessert die Aktivierung von GPR120 die Glukoseaufnahme in Adipozyten und Muskelzellen und verbessert so die Insulinempfindlichkeit .
Wirkmechanismus
GPR120 modulator 2 exerts its effects by binding to and activating GPR120. Upon activation, GPR120 triggers a series of intracellular signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the activation of the mitogen-activated protein kinase (MAPK) pathway . These signaling events lead to the secretion of incretins, hormones that enhance insulin secretion, and the release of adipokines that promote insulin sensitivity and anti-inflammatory responses . Additionally, GPR120 activation enhances glucose uptake in adipocytes and muscle cells, thereby improving insulin sensitivity .
Eigenschaften
IUPAC Name |
3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-13-10-15(8-6-14(13)7-9-20(23)24)25-11-19-22-18(12-26-19)16-4-2-3-5-17(16)21/h2-6,8,10,12H,7,9,11H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGZPTUFKSLWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=CS2)C3=CC=CC=C3Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648434 | |
| Record name | 3-(4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050506-87-0 | |
| Record name | 4-[[4-(2-Chlorophenyl)-2-thiazolyl]methoxy]-2-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050506-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1663487.png)

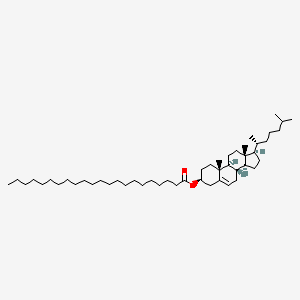

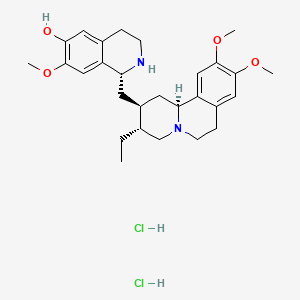
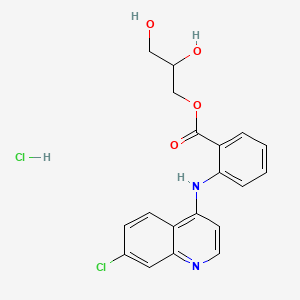
![2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid](/img/structure/B1663500.png)
